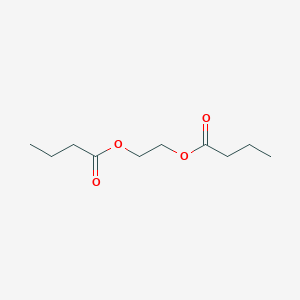

Ethylene glycol di-N-butyrate

Descripción general

Descripción

Ethylene glycol di-N-butyrate is a chemical compound that is not directly mentioned in the provided papers. However, ethylene glycol, a related compound, is referenced as a solvent and promoter in the synthesis of various organic compounds. Ethylene glycol is known for its use in antifreeze formulations due to its low freezing point and its ability to form strong hydrogen bonds, which can be advantageous in chemical synthesis .

Synthesis Analysis

The papers provided do not specifically discuss the synthesis of ethylene glycol di-N-butyrate, but they do provide insight into the synthesis of related compounds using ethylene glycol or its derivatives. For instance, a novel poly (ethylene glycol) grafted ionic liquid was synthesized and used as a catalyst in the formation of 3,4-dihydropyrano[3,2-c]chromene derivatives, demonstrating the versatility of ethylene glycol derivatives in catalysis . Another study utilized diethylene glycol-bis(3-methylimidazolium) dihydroxide as a catalyst for the synthesis of 4H-pyrane derivatives, showcasing the application of ethylene glycol derivatives in facilitating organic reactions .

Molecular Structure Analysis

While the molecular structure of ethylene glycol di-N-butyrate is not analyzed in the provided papers, the structure of ethylene glycol itself consists of two hydroxyl groups attached to a two-carbon chain. This structure allows it to act as a solvent and reactant in various chemical reactions due to its ability to form hydrogen bonds and interact with a wide range of chemical species .

Chemical Reactions Analysis

The provided papers highlight the role of ethylene glycol and its derivatives in chemical reactions. Ethylene glycol was used as a solvent and promoter in a catalyst-free synthesis of bis(coumarin)s and bis(pyrazol)s, indicating its effectiveness in promoting reactions without the need for additional catalysts . The other studies demonstrate the use of ethylene glycol derivatives as catalysts in the synthesis of heterocyclic compounds, suggesting that modifications to ethylene glycol can enhance its reactivity and usefulness in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylene glycol di-N-butyrate are not directly discussed in the provided papers. However, ethylene glycol is known for its moderate viscosity, high boiling point, and hygroscopic nature, which make it an excellent solvent for organic reactions. Its chemical properties, such as the ability to donate hydrogen bonds, make it a valuable reactant and medium in various chemical syntheses .

Aplicaciones Científicas De Investigación

Catalysis and Chemical Synthesis

A novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid was synthesized and utilized as a recyclable catalyst for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. This process offers advantages such as environmental friendliness and wide substrate flexibility, highlighting ethylene glycol derivatives' role in enhancing catalytic efficiency and sustainability in chemical synthesis (Wang et al., 2015).

Material Science and Polymer Research

Ethylene glycol's properties and its derivatives' applications in industrial processes, including their use in plastics and as chemical intermediates, demonstrate the compound's versatility and importance in developing new materials and industrial processes (Yue et al., 2012).

Environmental Engineering and Biotechnology

Engineering Escherichia coli for efficient ethylene glycol utilization showcases the potential of microbial systems to convert ethylene glycol, a key component in plastic waste, into value-added chemicals. This application underscores the importance of ethylene glycol derivatives in addressing environmental challenges and advancing sustainable bioprocessing (Franden et al., 2018).

Nanotechnology and Nanoparticle Synthesis

The reduction of silver carboxylates by ethylene glycol has been explored as a method for synthesizing silver nanoparticles, indicating ethylene glycol derivatives' utility in creating nanomaterials with potential applications in electronics, medicine, and catalysis (Yukhin et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

2-butanoyloxyethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-5-9(11)13-7-8-14-10(12)6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTRWCBAYKQWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871589 | |

| Record name | Ethane-1,2-diyl dibutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylene glycol di-N-butyrate | |

CAS RN |

105-72-6 | |

| Record name | Glycol dibutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 1,2-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane-1,2-diyl dibutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)

![Dibenzo[g,p]chrysene](/img/structure/B91316.png)